molecular formula C15H19NO3S B15209642 (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide

(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide

Cat. No.: B15209642
M. Wt: 293.4 g/mol
InChI Key: FFVDKRRKGUDNRA-AWEZNQCLSA-N
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Description

(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is a chiral sulfonamide derivative characterized by a furan-2-yl moiety attached to a butyl chain and a 4-methylbenzenesulfonamide group. The stereochemistry at the chiral center (S-configuration) is critical for its physicochemical and biological properties. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The compound’s structure combines lipophilic (butyl, tolyl) and π-electron-rich (furan) components, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(1S)-1-(furan-2-yl)butyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H19NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h4,6-11,14,16H,3,5H2,1-2H3/t14-/m0/s1

InChI Key

FFVDKRRKGUDNRA-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCC(C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the butyl-furan intermediate: This can be achieved by reacting furan with a butyl halide under basic conditions.

    Sulfonamide formation: The butyl-furan intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions, similar to benzene, but more reactive due to the electron-rich nature of the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors.

    Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.

    Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan ring and sulfonamide group can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Alkyl Chain

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)
  • Structure : Ethyl chain instead of butyl.
  • Synthesis : Produced via vanadium-catalyzed aza-Achmatowicz rearrangement with 76% yield .
  • Key Data: Forms cis-6-hydroxy-1-tosyl-1,6-dihydropyridin-3(2H)-one (4a).
(S)-N-(Furan-2-yl(phenyl)methyl)-4-methylbenzenesulfonamide (10n)
  • Structure : Phenyl group attached to furan-methyl.
  • Stereochemistry : 99% enantiomeric purity; [α]D20 = -14.9 (CHCl3) .
  • Analytical Data :
    • HPLC : Retention times of 36.7 min (S-isomer) and 39.8 min (R-isomer), indicating effective chiral separation .
    • NMR/IR : Distinctive signals for furan (δ 6.32–7.43 ppm in 1H NMR) and sulfonamide groups (IR: 1330–1163 cm⁻¹) .

Hydrazine-Linked Derivatives

N-[(2S)-1-[2-[(Furan-2-yl)methylidene]hydrazinyl]-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide (22)
  • Structure : Incorporates a hydrazinyl linker and methylsulfanyl group.
  • Synthesis : 44% yield; melting point 130–132°C .
  • Analytical Data :
    • LC-MS : (M+H)+ = 396.1046 .
    • HPLC : Retention time = 4.57 min .
  • Comparison : The hydrazine moiety introduces hydrogen-bonding capacity and may enhance metal chelation, unlike the target compound’s simpler alkyl chain.
N-[(2S)-1-[2-[(5-Nitrophenyl)furan-2-yl)methylidene]hydrazinyl]-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-methylbenzenesulfonamide (25)
  • Structure : Nitrophenyl-substituted furan.
  • Synthesis : 75% yield; melting point 189°C .
  • IR Data: Strong NO₂ absorption at 1521 cm⁻¹ .

Heterocyclic Modifications

(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide
  • Structure : Oxadiazole ring with benzylsulfanyl substituent.
  • Crystallography : Exhibits π-π stacking (3.01 Å spacing) and N–H⋯N hydrogen bonds .
  • Comparison : The oxadiazole ring introduces rigidity and additional hydrogen-bonding sites, which may enhance binding to biological targets compared to the flexible butyl chain.

Substituent Effects on Physical Properties

Compound Yield (%) Melting Point (°C) HPLC Retention (min) Key Functional Groups
Target Compound (Butyl chain) Furan, Butyl, Tosyl
3a (Ethyl chain) 76 Furan, Ethyl, Tosyl
10n (Phenyl-furan) 36.7 (S) Phenyl, Furan, Tosyl
22 (Hydrazinyl-methylsulfanyl) 44 130–132 4.57 Hydrazine, Methylsulfanyl
25 (Nitrophenyl-furan) 75 189 7.82 Nitrophenyl, Hydrazine
  • Trends: Longer alkyl chains (e.g., butyl vs. ethyl) typically lower melting points due to reduced crystallinity. Electron-withdrawing groups (e.g., NO₂) increase melting points and HPLC retention times. Bulky substituents (e.g., phenyl) improve chiral separation in HPLC .

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